![molecular formula C13H21N3O2 B1437678 tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate CAS No. 834881-64-0](/img/structure/B1437678.png)
tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate
Overview
Description
“tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate” is an organic compound that can be used as an intermediate in organic synthesis .
Synthesis Analysis
A series of new tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent, obtaining in excellent yields .
Molecular Structure Analysis
The molecular formula of “tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate” is C13H21N3O2 . The molecular weight is 251.33 .
Scientific Research Applications
Polymorphism Study
A new polymorph of tert-Butyl (2-Aminophenyl)Carbamate was identified using single crystal X-ray diffraction. This study could be significant for understanding the material properties and could lead to applications in material science .
Synthetic Chemistry
The compound has been used in synthetic routes involving nitrosation, reduction, esterification, amino group protection, and condensation steps. This indicates its utility in complex organic synthesis processes .
Life Science Research
Products related to tert-butyl N-(2-aminophenyl)carbamate are available for scientific research, suggesting its use in life sciences and possibly in pharmacological studies .
Mechanism of Action
As for the action environment, it’s important to note that environmental factors such as temperature, pH, and the presence of other compounds can influence the stability and efficacy of a compound. For instance, this compound was prepared by slow evaporation of the solvent from a solution of the compound in dichloromethane . The melting point range for crystals of this compound was determined to be 386–388 K , suggesting that high temperatures might affect its stability.
properties
IUPAC Name |
tert-butyl N-[2-(2-aminoanilino)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-9-8-15-11-7-5-4-6-10(11)14/h4-7,15H,8-9,14H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBELMPWLGAVFKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801184350 | |
Record name | 1,1-Dimethylethyl N-[2-[(2-aminophenyl)amino]ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801184350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
834881-64-0 | |
Record name | 1,1-Dimethylethyl N-[2-[(2-aminophenyl)amino]ethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=834881-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[2-[(2-aminophenyl)amino]ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801184350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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